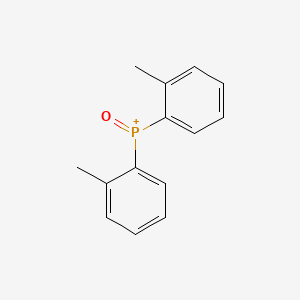

Di-o-tolylphosphine oxide

Description

Significance of Organophosphorus(V) Compounds in Modern Synthesis and Catalysis

Organophosphorus compounds, which are organic molecules containing phosphorus, are integral to numerous areas of science and industry. wikipedia.org Those with phosphorus in the +5 oxidation state, known as organophosphorus(V) compounds, are particularly noteworthy for their diverse applications. wikipedia.orgbeilstein-journals.org This class of compounds is characterized by the presence of a phosphoryl group (P=O), which imparts a high degree of polarity and stability to the molecule.

The utility of organophosphorus(V) compounds spans a wide range of chemical disciplines. In medicinal chemistry, they are found in bioactive natural products and are crucial components of various therapeutic agents, including antiviral and anticancer drugs. beilstein-journals.orgresearchgate.net Their ability to act as bioisosteres of phosphates and carboxylic acids makes them effective in modulating biological processes. rsc.org In materials science, these compounds are used in the development of new materials with specific properties. Furthermore, they play a pivotal role as ligands in homogeneous catalysis, facilitating a myriad of chemical reactions with high efficiency and selectivity. wikipedia.orgbeilstein-journals.org The development of pincer ligands, for example, has led to significant advancements in sustainable catalysis, including hydrogenation, dehydrogenation, and cross-coupling reactions. rsc.org

Overview of Di-o-tolylphosphine Oxide as a Key Synthetic Intermediate and Ligand Precursor in Advanced Chemical Transformations

This compound is an organophosphorus(V) compound distinguished by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two o-tolyl groups. cymitquimica.com This specific arrangement of bulky ortho-substituted aryl groups around the phosphorus center imparts unique steric and electronic properties that are highly valued in synthesis.

As a synthetic intermediate, this compound is utilized in the construction of more complex molecules. For instance, it can undergo condensation reactions with primary amines and paraformaldehyde to produce α-aminophosphine oxides, which are precursors to bidentate phosphine (B1218219) ligands for transition metal complexes. tandfonline.com These ligands, in turn, are instrumental in catalyzing a variety of organic transformations.

The conversion of this compound to its corresponding phosphine, Di-o-tolylphosphine, is a critical step in its application as a ligand precursor. Phosphine ligands are of paramount importance in catalysis, particularly as ligands for transition metals in homogeneous catalysis. researchgate.net The steric bulk provided by the o-tolyl groups in Di-o-tolylphosphine-derived ligands can lead to enhanced selectivity in catalytic reactions. For example, chiral P,N-ligands incorporating the di-o-tolylphosphine moiety have demonstrated superior enantioselectivity and regioselectivity in palladium-catalyzed asymmetric Heck reactions. scholaris.ca

Furthermore, this compound itself can serve as a preligand in certain catalytic systems. In some instances, it has been shown to be a useful preligand in Hirao coupling reactions, a type of cross-coupling reaction that forms a carbon-phosphorus bond. researchgate.netresearchgate.net This highlights the versatility of this compound, functioning both as a precursor to important ligands and as a direct participant in catalytic cycles. The synthesis of this compound can be achieved through various methods, including the reaction of chlorodi(o-tolyl)phosphine with an appropriate oxidizing agent. cymitquimica.comlookchem.com

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylphenyl)-oxophosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUGZNIRWGKEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[P+](=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Di O Tolylphosphine Oxide and Its Derivatives

Established Synthetic Pathways for Di-o-tolylphosphine Oxide Itself

The direct preparation of this compound can be achieved through several reliable methods, primarily involving the manipulation of tri-aryl phosphine (B1218219) oxide precursors or the construction of the molecule using organometallic reagents.

One effective method for preparing secondary phosphine oxides is the selective dearylation of the corresponding tertiary phosphine oxide. For the synthesis of this compound, tri-o-tolylphosphine (B155546) oxide can be treated with a strong base, such as sodium hydride, in the presence of an additive like lithium iodide. rsc.org This process facilitates the cleavage of one of the phosphorus-aryl bonds, yielding the desired secondary phosphine oxide. The reaction provides a direct route from a stable and commercially available precursor. rsc.org

A study detailed the preparation of this compound from tri-o-tolylphosphine oxide in a 61% yield after purification by flash column chromatography. rsc.org

| Precursor | Reagents | Product | Yield |

| Tri-o-tolylphosphine oxide | Sodium Hydride (NaH), Lithium Iodide (LiI) | This compound | 61% |

Grignard reagents are fundamental tools in organophosphorus chemistry for forming phosphorus-carbon bonds. The synthesis of this compound can be achieved by reacting a suitable phosphorus electrophile with an o-tolyl Grignard reagent, such as o-tolylmagnesium chloride or bromide. A general approach involves the reaction of phosphorus oxychloride (POCl₃) or an alkyl phosphonic dichloride with two equivalents of the Grignard reagent, followed by aqueous workup to hydrolyze the intermediates to the final phosphine oxide.

Alternatively, tri(o-tolyl)phosphine can be prepared via the reaction of phosphorus trichloride (B1173362) (PCl₃) with three equivalents of o-tolylmagnesium bromide, which is then oxidized to tri(o-tolyl)phosphine oxide. chemicalbook.com This tertiary phosphine oxide can subsequently be converted to this compound as described in the previous section. rsc.org The Grignard approach is also central to creating P-chiral variants, where an o-tolyl Grignard reagent is added to a chiral phosphinate precursor to install one of the tolyl groups stereoselectively. mcgill.ca For instance, the reaction of a chiral phosphinate with o-tolylmagnesium chloride is a key step in the synthesis of P-chiral tertiary phosphine oxides. mcgill.ca

Synthesis of Functionalized this compound Derivatives

This compound serves as a versatile precursor for a variety of functionalized phosphine oxides, which are valuable as ligands and in other chemical applications.

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound (like a secondary phosphine oxide) to form α-aminophosphine oxides. organic-chemistry.org These products are significant as precursors to α-aminophosphine ligands used in catalysis. nih.govbeilstein-journals.org Microwave-assisted, catalyst-free versions of this reaction have been developed as efficient and environmentally friendly protocols. researchgate.netmdpi.com

While many examples utilize diphenylphosphine (B32561) oxide or di-p-tolylphosphine (B91435) oxide nih.govbeilstein-journals.orgresearchgate.net, the this compound moiety can be incorporated into α-amino phosphine oxide structures through similar multicomponent strategies. A notable example is a three-component reaction involving this compound, an in situ generated aryne, and a formamide. This method proceeds at room temperature to afford functionalized α-aminophosphine oxides in good yields. rsc.org For example, the reaction between this compound, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (as an aryne precursor), and N,N-dimethylformamide (DMF) produces the corresponding α-aminophosphine oxide derivative. rsc.org

| Diarylphosphine Oxide | Aryne Precursor | Amine Source | Product | Yield |

| This compound | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | N,N-Dimethylformamide (DMF) | ((dimethylamino)(2-hydroxyphenyl)methyl)this compound | 80% |

A modern and efficient method for synthesizing alkenylphosphine oxides involves the reaction of secondary phosphine oxides with ketones, promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). rsc.org This reaction proceeds via an addition-elimination mechanism and demonstrates good functional group compatibility and high yields. rsc.orgresearchgate.net

The general procedure involves treating a mixture of the ketone, this compound, and a Lewis acid such as aluminum chloride (AlCl₃) with Tf₂O in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE). rsc.org This methodology has been successfully applied to synthesize (1-(4-methoxyphenyl)vinyl)this compound from 4-methoxyacetophenone and this compound. rsc.org

| Ketone | Phosphine Oxide | Reagents | Product | Yield |

| 4-Methoxyacetophenone | This compound | AlCl₃, Tf₂O | (1-(4-Methoxyphenyl)vinyl)this compound | 88% |

Derivatization to β-Aminophosphines:

β-Aminophosphines are another important class of ligands, and their synthesis can be achieved using phosphine oxides as stable, manageable intermediates. scholaris.ca A common strategy involves the nucleophilic ring-opening of activated cyclic precursors, such as sulfamidates derived from chiral amino alcohols, with a deprotonated secondary phosphine oxide. scholaris.ca

The use of this compound in this context allows for the introduction of a sterically demanding phosphino (B1201336) group, which can be beneficial in asymmetric catalysis. scholaris.ca However, the reaction can be complicated by competing O-alkylation of the phosphine oxide in addition to the desired P-alkylation (P-C bond formation). scholaris.ca The resulting β-aminophosphine oxide intermediate is then stereospecifically reduced to the final β-aminophosphine ligand. scholaris.ca

Derivatization to P-Chiral Variants:

The synthesis of P-chiral phosphine oxides is of great interest for developing novel asymmetric catalysts. sioc-journal.cnresearchgate.net this compound itself is prochiral at the phosphorus atom if the tolyl groups are considered distinct, but more commonly, it is used as a building block to create compounds that are chiral at phosphorus. A key strategy involves the reaction of a chiral phosphinate ester with an organometallic reagent. mcgill.ca

For instance, a chiral tert-butylphosphinate precursor can be reacted with o-tolylmagnesium chloride. This Grignard reaction proceeds with displacement of a leaving group to form a new P-C bond, yielding a P-chiral tert-butyl(o-tolyl)phosphine oxide. This approach allows for the creation of libraries of P-chiral phosphine oxides by varying the Grignard reagent. mcgill.ca

| Chiral Precursor | Grignard Reagent | Product | Yield | Enantiomeric Excess (ee) |

| Chiral tert-butyl(aryl)phosphinate | o-Tolylmagnesium chloride | (R)-tert-Butyl(o-tolyl)phosphine oxide | 62% | 24% |

Reaction Mechanisms and Reactivity of Di O Tolylphosphine Oxide

Nucleophilic Reactions Involving Di-o-tolylphosphine Oxide

Alkylation Studies: P-Alkylation versus O-Alkylation Pathways of this compound

The alkylation of secondary phosphine (B1218219) oxides like this compound presents two potential pathways: P-alkylation and O-alkylation. scholaris.ca This reactivity stems from the compound's ability to exist in a tautomeric equilibrium between the tetracoordinated pentavalent P-oxide form and the trivalent P-hydroxy (phosphinous acid) form. nih.govrsc.org The P(V) tautomer is generally the more stable and predominant species, but the P(III) form, though less stable, is often more reactive. nih.govresearchgate.net

The choice between P- and O-alkylation is influenced by several factors, including the steric and electronic properties of both the phosphine oxide and the alkylating agent, as well as the reaction conditions, such as the base and solvent used. scholaris.ca

P-Alkylation: This pathway involves the nucleophilic attack of the phosphorus atom on the alkylating agent. It is a common route for forming carbon-phosphorus bonds. wikipedia.org

O-Alkylation: This pathway involves the nucleophilic attack of the oxygen atom. This route becomes more competitive, particularly when the phosphorus atom is sterically hindered. scholaris.ca

In the case of the sterically hindered this compound, nucleophilic attack from the phosphorus atom can be impeded. This steric hindrance can favor the competing O-alkylation pathway, where the oxygen anion attacks the electrophile. scholaris.ca A study on the coupling of this compound with a t-butyl-substituted sulfamidate using potassium tert-butoxide as a base resulted in a mixture of P-alkylation and O-alkylation products. However, when sodium tert-butoxide was used, the reaction overwhelmingly favored O-alkylation, highlighting a significant counterion effect. scholaris.ca This demonstrates that a delicate balance exists between the steric and electronic factors of the reactants and the choice of base, which can be manipulated to favor one alkylation pathway over the other. scholaris.ca

Ring-Opening Reactions of Sulfamidates with this compound

This compound can act as a nucleophile in the ring-opening of cyclic sulfamidates. scholaris.cascholaris.ca Cyclic sulfamidates are valuable electrophilic partners in organic synthesis, and their ring-opening by nucleophiles is a key method for creating new functionalized molecules, often with high stereoselectivity. scholaris.caresearchgate.netresearchgate.net

In this reaction, the deprotonated this compound attacks one of the carbon atoms of the sulfamidate ring, leading to the cleavage of a C-O bond and opening of the ring. This process typically occurs with an inversion of stereochemistry at the point of attack. researchgate.net The steric hindrance of the di-o-tolylphosphine group can make the ring-opening less efficient compared to less bulky phosphine oxides. scholaris.ca

The competition between P- and O-alkylation is also a critical factor in this reaction. The desired outcome is typically P-alkylation, where the phosphorus atom forms a bond with the carbon from the opened sulfamidate ring. However, due to the steric bulk of the o-tolyl groups, O-alkylation can become a significant side reaction, leading to the formation of a phosphinate ester byproduct. scholaris.ca The choice of base and counterion can influence the ratio of P- to O-alkylation products, making optimization of reaction conditions crucial for achieving the desired outcome. scholaris.ca

Radical and Catalytic Activation Pathways of this compound

Mechanistic Investigations of Silver(I)-Catalyzed Phosphonation Reactions with this compound as a Substrate

Silver(I) salts can catalyze the phosphonation of arenes with secondary phosphine oxides like this compound. rsc.orgresearchgate.net These reactions often proceed through a radical mechanism, particularly when an oxidant such as potassium persulfate (K₂S₂O₈) is used. rsc.orgresearchgate.net

A proposed mechanism for the silver(I)-catalyzed phosphonation of 2-aryloxazolines involves the following key steps rsc.orgresearchgate.net:

Generation of a Phosphinyl Radical: The reaction is initiated by the oxidation of this compound by the sulfate (B86663) radical anion (SO₄⁻•), which is generated from the thermal decomposition of K₂S₂O₈, or by Ag(II) species formed from the oxidation of Ag(I) by K₂S₂O₈. This step forms a di-o-tolylphosphinyl radical. The involvement of a radical pathway is supported by experiments where the addition of a radical scavenger like TEMPO inhibits the reaction. researchgate.net

Radical Addition: The generated phosphinyl radical then undergoes a regioselective addition to the arene substrate. In the case of 2-aryloxazolines, this addition occurs preferentially at the para position of the phenyl ring. rsc.orgresearchgate.net

Oxidation and Deprotonation: The resulting radical intermediate is subsequently oxidized and deprotonated to yield the final phosphonated product and regenerate the catalyst. rsc.orgresearchgate.net

The silver(I) salt plays a crucial role in this process, potentially by activating the arene substrate and participating in the redox cycle to generate the key radical species. rsc.orgresearchgate.netrsc.org

Boron Lewis Acid-Catalyzed Hydrophosphinylation Mechanisms Involving this compound as a Reactant

Boron Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are effective catalysts for the hydrophosphinylation of alkenes and alkynes with secondary phosphine oxides, including this compound. researchgate.netlookchem.comnih.govelsevierpure.com This metal-free approach offers a valuable alternative to transition-metal-catalyzed methods. nih.gov

The reaction mechanism is thought to proceed via activation of the unsaturated substrate by the boron Lewis acid. researchgate.netnih.govelsevierpure.com The key steps are:

Lewis Acid-Base Adduct Formation: The boron Lewis acid coordinates to the N-heteroaryl substituent of the alkene, activating it towards nucleophilic attack. researchgate.netnih.gov

Tautomerization and Nucleophilic Attack: this compound exists in equilibrium with its trivalent phosphinous acid tautomer. nih.govresearchgate.net This more nucleophilic P(III) species attacks the activated alkene, forming a new C-P bond. researchgate.netnih.govelsevierpure.com

Protonolysis: The resulting zwitterionic intermediate undergoes protonolysis to yield the final hydrophosphinylation product and regenerate the boron catalyst.

This mechanism highlights the dual role of the reactants: the alkene is activated by the Lewis acid, while the secondary phosphine oxide acts as the nucleophile through its trivalent tautomer. researchgate.netnih.gov The reaction proceeds under mild conditions and has been successfully applied to various N-heteroaryl-substituted alkenes. nih.gov

Enantioselective Hydrophosphinylation Mechanisms of Nitrones with this compound

The enantioselective hydrophosphinylation of nitrones with secondary phosphine oxides provides an efficient route to chiral α-hydroxyaminophosphine oxides, which are valuable compounds in medicinal chemistry and organic synthesis. rsc.orgresearchgate.netnih.gov A dinuclear zinc catalyst derived from a ProPhenol ligand has been shown to be effective for this transformation. rsc.orgresearchgate.netnih.gov

In a study using various diarylphosphine oxides, this compound was successfully employed as a reactant. rsc.orgnih.gov The reaction mechanism is proposed to involve the formation of a chiral zinc complex that coordinates both the nitrone and the phosphine oxide. researchgate.netnih.gov It is hypothesized that a Brønsted basic site on the catalyst binds to the phosphine oxide, while a Lewis acidic zinc center coordinates to the oxygen atom of the nitrone. researchgate.netnih.gov This dual activation within a chiral environment facilitates the enantioselective formation of the C-P bond. researchgate.netnih.gov

The reaction with this compound resulted in a lower yield and enantiomeric excess compared to less sterically hindered diarylphosphine oxides, which is attributed to the steric bulk of the o-tolyl groups. rsc.orgnih.gov

Table of Reaction Data for Enantioselective Hydrophosphinylation of a Nitrone with Various Diarylphosphine Oxides rsc.orgnih.govReaction conditions: nitrone (0.1 mmol), phosphine oxide (0.15 mmol), Et₂Zn (40 mol%), ligand (20 mol%), pyridine (B92270) (10.0 equiv.), THF (2 mL), under N₂.

| Diarylphosphine Oxide | Product | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Diphenylphosphine (B32561) oxide | 3aa | 3 | 80 | 86 |

| This compound | 3ab | 24 | 64 | 46 |

| Di-m-tolylphosphine oxide | 3ac | 3 | 85 | 94 |

| Di-p-tolylphosphine (B91435) oxide | 3ad | 3 | 88 | 94 |

This data illustrates the impact of steric hindrance on the efficiency and stereoselectivity of the catalytic process, with the o-substituted reactant showing diminished performance. rsc.orgnih.gov

Tautomeric Equilibria and Phosphinous Acid Intermediates in Reactions of this compound

Secondary phosphine oxides (SPOs), including this compound, are characterized by a significant prototropic tautomeric equilibrium. This equilibrium involves two distinct forms: the tetracoordinated, pentavalent phosphine oxide structure, R₂P(=O)H, and the trivalent phosphinous acid structure, R₂P-OH. nih.govresearchgate.net While the pentavalent phosphine oxide form is generally the more thermodynamically stable and predominant tautomer, the trivalent phosphinous acid, despite existing in much lower concentrations, plays a pivotal role as a key reactive intermediate in a wide array of chemical transformations. nih.govrug.nlethz.ch The reactivity of the phosphinous acid form stems from the lone pair of electrons on the P(III) center, which allows it to function as a potent nucleophile. nih.gov

The position of this tautomeric equilibrium is highly sensitive to the electronic properties of the substituents attached to the phosphorus atom. nih.govresearchgate.net For secondary phosphine oxides bearing electron-donating groups, such as the o-tolyl groups in this compound, the equilibrium is strongly shifted toward the stable pentavalent phosphine oxide form. nih.govresearchgate.net Conversely, the presence of strong electron-withdrawing groups, as seen in compounds like (CF₃)₂P(O)H and (C₆F₅)₂P(O)H, can significantly stabilize the trivalent phosphinous acid tautomer, making it more readily observable in the equilibrium mixture. nih.gov

Despite its low concentration in the equilibrium, the di-o-tolylphosphinous acid intermediate is fundamental to the compound's reactivity profile, participating in various reactions where it acts as the nucleophilic species.

Key Reactions Involving the Phosphinous Acid Intermediate:

Phospha-Mannich Reactions: The phosphinous acid tautomer of secondary phosphine oxides readily reacts with imines or iminium species in phospha-Mannich reactions to form (α-aminoalkyl)phosphine oxides. tandfonline.combohrium.com This transformation relies on the nucleophilic attack of the P(III) intermediate on the electrophilic carbon of the imine. researchgate.net

Catalyst-Free C–P Bond Formation: In certain reactions, such as the addition to isatins, the phosphinous acid tautomer can act as the nucleophile without the need for a catalyst. thieme-connect.de A proposed mechanism suggests that the phosphinous acid tautomer attacks the electrophilic carbonyl group of the isatin, leading to the formation of α-hydroxyphosphinoyl compounds. thieme-connect.de

Transition Metal-Catalyzed Reactions: In the realm of transition-metal catalysis, secondary phosphine oxides like this compound often serve as "pre-ligands." researchgate.net The active ligand species that coordinates to the metal center is, in fact, the trivalent phosphinous acid tautomer. nih.govresearchgate.net This has been utilized in various cross-coupling reactions. For instance, di-p-tolylphosphine oxide has been used in Hirao cross-coupling reactions catalyzed by a palladium complex bearing a phosphinous acid ligand. researchgate.net Similarly, silver-catalyzed phosphonation of 2-aryloxazolines with di-p-tolylphosphine oxide proceeds under conditions where the phosphine oxide can exist in equilibrium with its tautomeric phosphinous acid isomer (2'). rsc.org

Alkylation Reactions: The phosphinous acid intermediate can undergo O-alkylation. Research has shown that in the presence of a base like potassium tert-butoxide (KOt-Bu), this compound can be O-alkylated, demonstrating the accessibility and reactivity of the phosphinous acid form. scholaris.ca

The table below summarizes the dual nature of this compound, highlighting the properties and roles of its two tautomeric forms.

Table 1: Tautomeric Forms of this compound and Their Roles

| Feature | This compound (Pentavalent Form) | Di-o-tolylphosphinous Acid (Trivalent Form) |

| Structure | (o-CH₃C₆H₄)₂P(=O)H | (o-CH₃C₆H₄)₂P-OH |

| Phosphorus Oxidation State | P(V) | P(III) |

| Thermodynamic Stability | More stable, predominant form. rug.nl | Less stable, minor component in equilibrium. researchgate.net |

| Key Chemical Property | Acts as a weak acid. researchgate.net | Nucleophilic due to the lone pair on the P atom. nih.gov |

| Primary Role in Reactions | Preligand, starting material. researchgate.net | Active nucleophilic intermediate. nih.govethz.chthieme-connect.de |

The following table details specific reaction types where the phosphinous acid intermediate of diarylphosphine oxides, including this compound, is the key reactant.

Table 2: Research Findings on Reactions Involving Phosphinous Acid Intermediates

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Source(s) |

| Phospha-Mannich Reaction | Secondary Phosphine Oxides, Imines/Iminium Species | Typically acid or base-promoted | (α-aminoalkyl)phosphine oxides | tandfonline.com, bohrium.com, researchgate.net |

| C-P Bond Formation | Isatins, Di(p-tolyl)phosphine oxide | Catalyst-free, Water, Room Temp. | Oxindole α-hydroxyphosphinoyl compounds | thieme-connect.de |

| Hirao Cross-Coupling | Phenyl bromide, Di-p-tolylphosphine oxide | Pd(II) precatalyst with a phosphinous acid ligand | Triarylphosphine oxides | researchgate.net |

| Selective Phosphonation | 2-aryloxazolines, Di-p-tolylphosphine oxide | AgNT₂, K₂S₂O₈, PivOH | para-substituted phosphine oxides | rsc.org |

| O-Alkylation | This compound, Sulfamidate (as alkylating agent) | KOt-Bu | O-alkylated phosphinite | scholaris.ca |

Catalytic Applications and Ligand Design Incorporating Di O Tolylphosphine Oxide

Di-o-tolylphosphine Oxide as a Ligand Precursor in Transition Metal Catalysis

This compound serves as a crucial starting material, or precursor, for the synthesis of more complex phosphine (B1218219) ligands used in transition metal catalysis. psu.edu Its chemical stability makes it a reliable building block. The phosphine oxide group is often used as a "masked" equivalent of a phosphine. scholaris.ca This strategy involves carrying the stable phosphine oxide through various synthetic steps, which simplifies purification and handling of intermediates, and then reducing it to the active phosphine in a final step. scholaris.caresearchgate.net This approach is advantageous as the phosphine oxide is generally more stable and less sensitive to air oxidation compared to the corresponding trivalent phosphine. researchgate.netresearchgate.net

A significant application of this compound is in the synthesis of chiral P,N-ligands, which are highly effective in asymmetric catalysis. One established protocol involves the nucleophilic ring-opening of sulfamidates, derived from optically pure amino alcohols, using the di-o-tolylphosphinite anion generated from this compound. scholaris.ca This reaction leads to the formation of chiral β-aminophosphine oxides. scholaris.cascholaris.ca

The synthesis begins with the deprotonation of this compound to form a P-centered nucleophile. This nucleophile then attacks a chiral sulfamidate electrophile, leading to the ring-opening of the sulfamidate and the formation of a new carbon-phosphorus bond. This process yields a β-aminophosphine oxide intermediate. scholaris.ca A notable challenge in this synthesis is the potential for competitive O-alkylation, where the sulfamidate reacts at the oxygen atom of the phosphinite instead of the phosphorus atom. This side reaction can lead to the formation of undesired byproducts. scholaris.ca

Once the chiral β-aminophosphine oxide is successfully synthesized and purified, the phosphine oxide group is reduced to the corresponding phosphine. A common method for this reduction is the use of silanes, such as phenylsilane (B129415) (PhSiH₃), which can stereospecifically reduce the phosphine oxide without affecting the chiral center of the ligand backbone. scholaris.ca The final product is a chiral β-aminophosphine P,N-ligand, incorporating the sterically demanding di-o-tolylphosphino group, which can then be used in various asymmetric catalytic reactions. scholaris.ca

Ligands derived from this compound have demonstrated exceptional performance in palladium-catalyzed asymmetric Heck reactions. The steric bulk of the di-o-tolylphosphino group plays a critical role in achieving high levels of stereoselectivity. scholaris.ca

A notable example is the use of a heteroaryl PHOX ligand featuring a di-o-tolylphosphine moiety in the asymmetric Heck reaction of 2,3-dihydrofuran (B140613). Research by Guiry and colleagues revealed that this ligand provided superior enantioselectivity and regioselectivity compared to analogous ligands with diphenyl- or di-p-fluorophenylphosphino groups. scholaris.ca The increased steric hindrance from the ortho-methyl groups on the tolyl rings is believed to create a more defined and selective chiral environment around the metal center, leading to improved catalytic performance.

| Phosphino Group | Enantioselectivity (ee) | Regioselectivity | Performance Summary |

|---|---|---|---|

| Di-o-tolylphosphine | Superior | Superior | Demonstrated the best results among the tested analogues. |

| Diphenylphosphine (B32561) | Lower | Lower | Less effective compared to the di-o-tolyl variant. |

| Di-p-fluorophenylphosphine | Lower | Lower | Less effective compared to the di-o-tolyl variant. |

Derivatives of this compound have also proven to be highly effective ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are fundamental for constructing chiral carbon-carbon bonds. The unique steric and electronic properties of the di-o-tolylphosphino group contribute significantly to the high enantioselectivities observed. scholaris.ca

In work reported by Ellman, a chiral iminophosphine ligand containing a di-o-tolylphosphine group was utilized in the Pd-catalyzed AAA reaction of 1,3-diphenylpropenyl acetate (B1210297) with dimethylmalonate (B8719724). The results showed that the di-o-tolylphosphine-containing ligand afforded higher levels of enantiomeric excess (ee) compared to its counterparts containing diphenyl- or dicyclohexylphosphino groups. scholaris.ca This highlights the advantageous impact of the sterically hindered di-o-tolyl moiety in creating a highly selective catalytic system for this transformation.

| Phosphino Group | Enantiomeric Excess (ee) | Relative Performance |

|---|---|---|

| Di-o-tolylphosphine | Higher | Superior performance, yielding the highest enantioselectivity. |

| Diphenylphosphine | Lower | Demonstrated lower enantioselectivity than the di-o-tolyl analogue. |

| Dicyclohexylphosphine | Lower | Demonstrated lower enantioselectivity than the di-o-tolyl analogue. |

Role of this compound in Phosphine-Masked Synthetic Strategies for Challenging Transformations

This compound plays a key role in "phosphine-masked" synthetic strategies, a technique that facilitates the synthesis of complex phosphine ligands. scholaris.ca Trivalent phosphines are often sensitive to air and can be challenging to handle, especially during multi-step syntheses that may involve harsh reagents or purification by chromatography. researchgate.net The phosphine-masked approach circumvents these issues by using the corresponding phosphine oxide, such as this compound, as a stable and robust intermediate. scholaris.ca

The P=O bond in the phosphine oxide is significantly less reactive and less prone to oxidation than the lone pair of electrons on a trivalent phosphine. This stability allows for a wider range of chemical transformations to be performed on other parts of the molecule without affecting the phosphorus center. researchgate.netresearchgate.net The use of phosphine oxides as 'masked' phosphine equivalents makes the purification and isolation of intermediates in challenging synthetic sequences more manageable. scholaris.ca After the desired molecular framework of the ligand has been assembled, the phosphine oxide is deoxygenated in a final step to reveal the active trivalent phosphine. This reduction is typically achieved using reducing agents like silanes, which are effective for this transformation. scholaris.caresearchgate.net This strategy has been instrumental in preparing sterically hindered and functionally diverse phosphine ligands that would be difficult to access through direct synthesis with trivalent phosphines.

This compound Derivatives in Gold Nanoparticle Functionalization for Catalytic Systems

While direct functionalization of gold nanoparticles (AuNPs) with this compound is not prominently documented, derivatives of its isomer, di-p-tolylphosphine (B91435) oxide, have been successfully used for this purpose, indicating a broader utility for tolyl-substituted phosphine oxides in nanomaterials. rsc.orgrsc.org These functionalized nanoparticles are of interest for their potential applications in catalysis and sensing. rsc.orgresearchgate.net

In one study, (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide was synthesized and used as a capping agent to stabilize gold nanoparticles. rsc.org The synthesis of this ligand involves multiple steps, starting from the corresponding phosphine oxide. The presence of a thioacetyl group provides a strong anchoring point to the gold surface, while the di-p-tolylphosphine oxide moiety influences the electronic properties and stability of the resulting nanoparticles. rsc.org

The AuNPs were prepared by reducing a gold salt in the presence of the phosphine oxide derivative ligand in a solvent like DMSO. Characterization using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and UV-Vis spectroscopy confirmed the formation of stable, spherical nanoparticles. rsc.org For instance, AuNPs stabilized with (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide were found to be stable for three months, with an average particle size of approximately 55 ± 13.6 nm as determined by TEM. rsc.org The stability and properties of these functionalized nanoparticles suggest their potential for use as recoverable catalysts in various chemical reactions.

Spectroscopic and Computational Characterization of Di O Tolylphosphine Oxide Systems

Advanced Spectroscopic Techniques for Structural Elucidation

The precise characterization of di-o-tolylphosphine oxide and its derivatives is fundamental to understanding their reactivity and role in chemical transformations. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), provide indispensable tools for detailed structural and mechanistic analysis.

NMR spectroscopy is a cornerstone for the structural verification of this compound. The spectra in all three nuclei—¹H, ¹³C, and ³¹P—provide a complete picture of the molecule's connectivity and chemical environment.

This compound: The characteristic chemical shifts (δ) and coupling constants (J) in deuterated chloroform (B151607) (CDCl₃) are used for its identification. The ³¹P NMR spectrum shows a single resonance, confirming the presence of one phosphorus environment. rsc.org The ¹H NMR spectrum displays distinct signals for the aromatic protons and the methyl protons, with coupling to the phosphorus atom often observable. Similarly, the ¹³C NMR spectrum reveals signals for the different carbon atoms in the tolyl groups, with phosphorus-carbon coupling (JP-C) being particularly informative for assigning carbons directly bonded to or near the phosphorus atom. rsc.org

| Nucleus | Chemical Shift (δ) / ppm | Key Features | Source |

|---|---|---|---|

| ³¹P | 21.5 | Single resonance with a large coupling constant (J = 481.1 Hz) attributed to P-H coupling. | rsc.org |

| ¹H | 8.07 (d), 7.73–7.68 (m), 7.59–7.55 (m), 7.51–7.47 (m) | Complex multiplets for aromatic protons and a doublet for the P-H proton. | rsc.org |

| ¹³C | 132.4 (d), 131.2 (d), 130.5 (d), 128.8 (d) | Distinct signals for aromatic carbons showing P-C coupling constants. | rsc.org |

Adducts of this compound: this compound forms stable adducts with hydrogen-donating species like hydrogen peroxide or di(hydroperoxy)alkanes. rsc.orgnsf.gov NMR is crucial for characterizing these supramolecular assemblies. Upon the formation of a hydrogen bond between the P=O group and the hydrogen donor, a deshielding effect is observed on the phosphorus nucleus. rsc.org This results in a downfield shift of the ³¹P NMR signal for the adduct compared to the free phosphine (B1218219) oxide. For example, the ³¹P NMR chemical shifts for adducts of triarylphosphine oxides with H₂O₂ are generally higher than for the parent phosphine oxides. rsc.org Diffusion Ordered Spectroscopy (DOSY) NMR experiments can further elucidate the nature of these adducts in solution, distinguishing between monomeric and dimeric species. rsc.org

HRMS is a powerful technique for identifying reaction intermediates and products with high mass accuracy, thereby providing critical insights into reaction mechanisms. In the study of this compound transformations, HRMS has been instrumental in identifying unexpected products that reveal alternative reaction pathways.

A notable example involved the reaction of this compound during a sulfamidate ring-opening reaction. scholaris.ca While the expected aminophosphine (B1255530) oxide was formed, ³¹P NMR indicated the presence of an unknown phosphorus(V) species. scholaris.ca Through a combination of NMR and HRMS, this byproduct was identified as an O-alkylated version of the starting phosphine oxide. The HRMS spectrum showed a peak with an m/z value of 346.1936, which corresponded to a molecular formula suggesting the addition of an oxygen atom to the expected product, confirming the O-alkylation pathway. scholaris.ca This finding was crucial for understanding the competing P-alkylation versus O-alkylation reactivity of the phosphine oxide under basic conditions. scholaris.ca

Computational Chemistry Approaches for this compound

Computational chemistry provides a molecular-level understanding of the structures, properties, and reactivity of this compound systems that can be difficult to access experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the energetics of reaction pathways, including the geometries of reactants, intermediates, transition states, and products. For transformations involving this compound or its derivatives, DFT calculations can rationalize experimental observations and predict reactivity.

For instance, DFT studies have been employed to model the activation and catalytic cycles of palladacycle precatalysts that utilize the related tri-o-tolylphosphine (B155546) ligand. acs.org These calculations help to elucidate the feasible reaction pathways, such as those involving Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycles, by computing the energy barriers for key steps like transmetalation and reductive elimination. acs.org Similarly, DFT has been used to explore the mechanism of reactions involving o-hydroxyphenyl-substituted secondary phosphine oxides, which are structural analogs of this compound. acs.org Such studies help to understand the role of catalysts and intermediates in controlling reactivity and selectivity. acs.org

The three-dimensional structure (conformation) and the stereodynamic behavior of phosphine oxides are critical to their function, especially in asymmetric catalysis. The phosphorus atom in a phosphine oxide is chiral if it bears three different substituents, and the energy barrier to its pyramidal inversion determines its configurational stability.

Semi-empirical molecular orbital methods, such as MNDO (Modified Neglect of Diatomic Overlap), have been successfully applied to study the conformational preferences and rotational barriers in analogous aminophosphorus(III) compounds. rsc.org These methods provide good agreement with experimental data for ground-state geometries and energy barriers at a lower computational cost than ab initio methods. rsc.org For C₃-symmetric tris(aryl)phosphane oxides, which are analogs of this compound, computational studies suggest that the mechanism for enantiomerization is more likely to proceed through a correlated rotation of the aryl rings (a "three-ring-flip") rather than through a simple pyramidal inversion at the phosphorus center, which has a higher energy barrier. researchgate.net

When a secondary phosphine oxide like this compound is deprotonated, it forms a phosphinito ligand (R₂P-O⁻) that can coordinate to a metal center. The electronic properties of such ligands are crucial for their performance in catalysis.

The Tolman Electronic Parameter (TEP) is a quantitative measure of the net electron-donating or -withdrawing ability of a ligand. wikipedia.org It is experimentally determined from the A₁ C-O vibrational stretching frequency (ν(CO)) in a [LNi(CO)₃] complex. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand. vanderbilt.edu

Theoretically, DFT calculations can be used to compute TEP values for a wide range of ligands, including those derived from secondary phosphine oxides (SPOs). researchgate.net These studies have revealed that the corresponding deprotonated phosphinito ligands (R₂P-O⁻) are very strong P-donor ligands. researchgate.net The net donating ability of these ligands can be tuned, and they can span an unprecedented electronic range, from being similar to π-accepting phosphites to being extremely electron-donating, even surpassing N-heterocyclic carbenes (NHCs). researchgate.net

| Concept | Description | Relevance to this compound | Source |

|---|---|---|---|

| Tolman Electronic Parameter (TEP) | A scale that quantifies the electron-donating ability of a ligand based on the IR stretching frequency of CO in a reference metal complex. | Provides a standardized way to classify the electronic effect of a ligand derived from this compound. | wikipedia.orgvanderbilt.edu |

| Computational TEP (CEP) | TEP values calculated using computational methods, typically DFT, on model complexes like L-Ni(CO)₃. | Allows for the prediction of electronic properties for novel or hypothetical ligands derived from SPOs without needing to synthesize them. | researchgate.netresearchgate.net |

| Phosphinito Ligands (R₂P-O⁻) | Anionic ligands formed by the deprotonation of secondary phosphine oxides. | The di-o-tolylphosphinito ligand is expected to be a very strong P-donor ligand, influencing the reactivity of any metal complex it is a part of. | researchgate.net |

Chirality and Stereoselective Transformations Involving Di O Tolylphosphine Oxide

Development of P-Chiral Di-o-tolylphosphine Oxide Derivatives for Asymmetric Synthesis

The synthesis of P-chiral phosphine (B1218219) oxides is a cornerstone for the development of novel chiral ligands and organocatalysts. sioc-journal.cn These compounds are often more stable than their trivalent phosphine counterparts, making them easier to handle and purify. sioc-journal.cn The reduction of P-chiral phosphine oxides to the corresponding phosphines can typically be achieved without compromising the stereochemical integrity at the phosphorus center. mcgill.ca

A key strategy in synthesizing P-chiral tertiary phosphine oxides (TPOs) involves the use of chiral auxiliaries. For instance, a modular asymmetric synthesis has been developed for t-butyl-substituted P-chiral TPOs that avoids the use of pyrophoric reagents like t-BuLi. mcgill.ca This method utilizes a phenol-based chiral auxiliary to enhance the reactivity of the P-O bond towards nucleophilic displacement by Grignard reagents. mcgill.ca While this approach has proven effective for a range of aryl Grignard reagents, the use of ortho-substituted aryl magnesium halides, such as o-tolylmagnesium chloride, has been observed to result in lower enantiomeric purity. mcgill.ca For example, the reaction to form (R)-tert-Butyl(o-tolyl)phosphine oxide yielded the product with a modest 24% enantiomeric excess (ee). mcgill.ca

The steric hindrance imposed by the o-tolyl group presents a challenge in achieving high enantioselectivity in these synthetic routes. mcgill.ca Despite these challenges, the development of synthetic methods for P-chiral phosphine oxides, including those with di-o-tolylphosphine moieties, remains an active area of research due to the unique reactivity and selectivity that ligands derived from these compounds can offer in asymmetric catalysis. scholaris.ca

Diastereoselective (4 + 1) Cycloaddition Reactions with o-Hydroxyphenyl-Substituted this compound Derivatives

A notable application of this compound derivatives is in diastereoselective (4 + 1) cycloaddition reactions. Recently, the first organocatalytic diastereoselective (4 + 1) cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides (SPOs) has been established. acs.orgnih.gov In this transformation, the o-hydroxyphenyl-substituted SPOs function as four-atom phosphorus-containing 1,4-dinucleophiles, while 3-indolylformaldehydes act as 1,1-dielectrophiles under Brønsted acid catalysis. acs.orgnih.gov

This methodology provides an efficient route to construct phosphorus-containing five-membered heterocyclic skeletons, specifically benzo oxaphospholes, which bear both a P-stereocenter and a C-stereocenter. acs.orgnih.gov The reactions proceed with excellent diastereoselectivities, typically greater than 95:5 dr, and afford the products in moderate to good yields (50-95%). acs.orgnih.gov The proposed reaction mechanism involves the formation of 3-indolylmethanol and vinyliminium intermediates, which are crucial for controlling the reactivity and diastereoselectivity of the cycloaddition. acs.orgnih.gov

While the initial report focused on various substituted phenyl groups on the phosphine oxide, the principle extends to derivatives like this compound, highlighting the potential for creating structurally diverse P-stereogenic heterocycles. acs.org

Enantioselective Catalysis Mediated by this compound-Derived Ligands in Asymmetric Organic Transformations

Ligands derived from this compound have demonstrated significant promise in enantioselective catalysis. The steric bulk of the di-o-tolylphosphine group can lead to unique reactivity and high levels of enantioselectivity in various transition metal-catalyzed reactions. scholaris.ca

For example, a heteroaryl PHOX ligand incorporating a di-o-tolylphosphine group showed superior enantioselectivity and regioselectivity in the Pd-catalyzed asymmetric Heck reaction of 2,3-dihydrofuran (B140613) compared to its diphenyl- and di-p-fluorophenylphosphino analogues. scholaris.ca Similarly, a chiral iminophosphine ligand derived from a chiral sulfoxide (B87167) and containing a di-o-tolylphosphine moiety provided higher enantiomeric excesses in the Pd-catalyzed allylic alkylation of 1,3-diphenylpropenyl acetate (B1210297) with dimethylmalonate (B8719724) than its diphenyl- and dicyclohexylphosphino counterparts. scholaris.ca

Furthermore, in the context of hydrophosphinylation, this compound itself has been used as a substrate. In a Zn-catalyzed enantioselective hydrophosphinylation of nitrones, this compound participated in the reaction, albeit with lower yield and enantioselectivity (64% yield, 46% ee) compared to less sterically hindered diarylphosphine oxides. nih.govrsc.org This again underscores the influence of the sterically demanding o-tolyl groups on the reaction outcome. nih.govrsc.org

The development of ligands derived from this compound continues to be an important area, with applications in a variety of asymmetric transformations, including the synthesis of chiral α-hydroxyaminophosphine oxides. nih.govrsc.org

Structure Reactivity and Structure Property Relationships in Di O Tolylphosphine Oxide Chemistry

Influence of ortho-Tolyl Substituents on Steric and Electronic Parameters in the Reactivity of Di-o-tolylphosphine Oxide

The reactivity of this compound is profoundly influenced by the steric and electronic parameters imposed by the two ortho-tolyl substituents. These parameters dictate how the molecule interacts with other chemical species, affecting reaction rates and the stability of intermediates and transition states.

Steric Parameters:

This steric crowding has several important consequences for the reactivity of this compound:

Shielding of the Phosphorus Center: The bulky tolyl groups can physically block or hinder the approach of reactants to the phosphorus atom and the phosphoryl oxygen. This can decrease the rate of reactions where nucleophilic attack at the phosphorus or coordination to the oxygen is required.

Influence on Conformational Preferences: The steric interactions between the two ortho-tolyl groups can restrict the rotation around the P-C bonds, leading to preferred conformations of the molecule. This can be a critical factor in stereoselective reactions where the precise three-dimensional arrangement of the molecule influences the outcome.

Modulation of Lewis Basicity: The steric hindrance around the phosphoryl oxygen can affect its ability to act as a Lewis base and coordinate to metal centers or other Lewis acids. While electronically the oxygen is a good donor, steric repulsion can weaken this interaction.

Electronic Parameters:

The electronic properties of this compound are primarily governed by the inductive and resonance effects of the tolyl groups. The methyl groups on the tolyl rings are electron-donating by induction, which increases the electron density on the phosphorus atom and the phosphoryl oxygen.

This increased electron density has the following effects on reactivity:

Enhanced Nucleophilicity of the Phosphoryl Oxygen: The electron-donating tolyl groups make the phosphoryl oxygen more electron-rich and therefore a stronger Lewis base. This enhances its ability to coordinate to metal centers and activate substrates in catalytic processes researchgate.net.

Influence on the P=O Bond: The electronic effects of the substituents can modulate the polarity and strength of the P=O bond. Electron-donating groups generally increase the electron density on the phosphorus and oxygen, which can influence the bond's reactivity in various transformations.

Interactive Table: Estimated Steric and Electronic Parameters of Tolyl-Substituted Phosphine (B1218219) Oxides

| Compound | Estimated Tolman Cone Angle (θ) [°] (based on phosphine analogue) | Key Electronic Feature of Tolyl Group | Expected Impact on Reactivity |

| This compound | High (~194° for tris(o-tolyl)phosphine) | Electron-donating (inductive effect) | High steric hindrance, potentially lower reaction rates; enhanced Lewis basicity of oxygen. |

| Di-m-tolylphosphine oxide | Moderate | Electron-donating (inductive effect) | Moderate steric hindrance; enhanced Lewis basicity of oxygen. |

| Di-p-tolylphosphine (B91435) oxide | Moderate | Electron-donating (inductive effect) | Lower steric hindrance compared to ortho; enhanced Lewis basicity of oxygen. |

Impact of Substituent Electronic Effects on Enantioselectivity in this compound-Based Transformations

Chiral phosphine oxides have emerged as valuable organocatalysts and ligands in asymmetric synthesis cornell.edu. When this compound is incorporated into a chiral framework, the electronic nature of the tolyl substituents, and any additional substituents placed upon them, can have a significant impact on the enantioselectivity of the catalyzed transformation.

The electronic effects of substituents can influence enantioselectivity through several mechanisms:

Modulation of Catalyst-Substrate Interactions: The electron density at the catalytic center (often the phosphoryl oxygen) can affect the strength and nature of non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, between the catalyst and the substrate in the transition state. These interactions are critical for differentiating between the two enantiomeric pathways.

Alteration of the Electronic Properties of the Chiral Pocket: In a chiral catalyst, the tolyl groups contribute to the formation of a chiral environment or "pocket" where the substrate binds. Modifying the electronic properties of these groups can alter the electronic landscape of this pocket, thereby influencing how the substrate orients itself and leading to higher or lower enantioselectivity.

Influence on the Lewis Basicity of the Catalytic Site: As previously discussed, the electronic nature of the substituents on the tolyl rings directly impacts the Lewis basicity of the phosphoryl oxygen. A more Lewis basic oxygen may form a stronger bond with an electrophilic substrate, potentially leading to a more ordered and rigid transition state, which can enhance enantioselectivity. Conversely, a less basic oxygen may lead to a looser transition state and lower enantioselectivity.

A notable example of the influence of the tolyl group's position, which alters both steric and electronic environments, is seen in the enantioselective hydrophosphinylation of nitrones catalyzed by a chiral zinc complex. In this reaction, the use of different isomers of di-tolylphosphine oxide as the nucleophile resulted in varying yields and enantiomeric excesses (ee).

Table: Performance of Di-tolylphosphine Oxide Isomers in a Zn-Catalyzed Enantioselective Hydrophosphinylation

| Phosphine Oxide | Yield (%) | Enantiomeric Excess (ee, %) |

| This compound | 64 | 46 |

| Di-m-tolylphosphine oxide | Good | Excellent |

| Di-p-tolylphosphine oxide | Good | Excellent |

Data from a specific enantioselective Zn-catalyzed hydrophosphinylation of nitrones.

The significantly lower yield and enantioselectivity observed with this compound in this specific transformation can be attributed to its substantial steric hindrance, which likely impedes the approach of the phosphine oxide to the catalytic complex and disrupts the optimal geometry of the transition state required for high enantioselection. While both the meta- and para-isomers have electron-donating methyl groups, their reduced steric bulk allows for more effective participation in the asymmetric reaction, leading to excellent enantioselectivities. This example underscores the critical interplay of both steric and electronic factors in achieving high levels of stereocontrol.

Correlation between Ligand Structure and Catalytic Performance in Metal Complexes of this compound Derivatives

Phosphine oxides, including derivatives of this compound, can function as ligands in transition metal complexes, where they typically coordinate to the metal center through the phosphoryl oxygen atom wikipedia.org. The structure of the phosphine oxide ligand can have a profound effect on the catalytic performance of the resulting metal complex. The correlation between the ligand structure and catalytic activity is a key area of research in the development of new and improved catalysts.

The structural features of this compound and its derivatives that influence catalytic performance include:

Steric Bulk: The large steric footprint of the ortho-tolyl groups can influence the coordination number and geometry of the metal complex. This can, in turn, affect the accessibility of the metal center to substrates and influence the selectivity of the catalytic reaction. For instance, a bulky ligand might favor the formation of a coordinatively unsaturated metal center, which can be more catalytically active.

Lewis Basicity of the Phosphoryl Oxygen: As discussed, the electronic nature of the substituents on the tolyl rings modulates the Lewis basicity of the phosphoryl oxygen. A more basic oxygen will form a stronger bond with the metal center. The strength of this M-O bond is crucial; a bond that is too strong may lead to a stable, but inactive, catalyst, while a bond that is too weak may result in ligand dissociation and loss of catalytic activity. The hemilabile nature of some phosphine oxide ligands, where the M-O bond can reversibly break and form, can be particularly beneficial in catalysis.

Presence of Additional Functional Groups: Derivatives of this compound can be synthesized with additional functional groups on the tolyl rings. These groups can introduce secondary coordination sites, leading to multidentate ligands. Such modifications can create a more rigid and well-defined coordination sphere around the metal, which can enhance catalytic activity and selectivity.

The performance of a catalyst is typically evaluated based on its activity (turnover number and turnover frequency), selectivity (chemo-, regio-, and stereoselectivity), and stability. The structural modifications of this compound-based ligands can be systematically varied to optimize these performance metrics for a specific catalytic transformation. For example, introducing electron-withdrawing groups on the tolyl rings would decrease the Lewis basicity of the phosphoryl oxygen, weakening the M-O bond. This could potentially increase the rate of a catalytic cycle if ligand dissociation is a rate-limiting step. Conversely, introducing electron-donating groups would strengthen the M-O bond, which might be beneficial for catalyst stability.

Table: General Structure-Performance Correlations for this compound Derivative Ligands in Metal Complexes

| Structural Modification | Potential Effect on Ligand Properties | Potential Impact on Catalytic Performance |

| Increased steric bulk at the ortho positions | Increased cone angle; greater steric hindrance | May favor lower coordination numbers; could enhance selectivity by creating a more defined active site. |

| Introduction of electron-donating groups on the tolyl rings | Increased Lewis basicity of the phosphoryl oxygen | Stronger M-O bond, potentially increasing catalyst stability but could decrease activity if ligand dissociation is required. |

| Introduction of electron-withdrawing groups on the tolyl rings | Decreased Lewis basicity of the phosphoryl oxygen | Weaker M-O bond, potentially increasing catalytic activity by facilitating ligand dissociation. |

| Incorporation of a secondary coordinating group | Formation of a chelating ligand | Increased catalyst stability; can create a more rigid and selective catalytic environment. |

Future Research Directions and Emerging Applications

Advancements in Asymmetric Organocatalysis with Di-o-tolylphosphine Oxide as a Key Component

The development of chiral phosphine (B1218219) oxides as organocatalysts is an area of growing interest. cornell.edunih.gov Future research could involve the synthesis of chiral derivatives of this compound. The steric bulk of the ortho-tolyl groups could create a well-defined chiral pocket, potentially leading to high levels of enantioselectivity in reactions such as aldol and Michael additions. The challenge lies in developing synthetic routes to enantiopure P-chiral this compound, a non-trivial synthetic endeavor. Should such catalysts be developed, they could offer advantages in reactions where substrate recognition and steric control are paramount.

Novel Synthetic Strategies for this compound Building Blocks with Enhanced Functionality

The creation of functionalized building blocks is crucial for incorporating molecules into larger, more complex structures such as polymers or for attachment to solid supports. Research in this area for this compound would likely focus on introducing reactive functional groups onto the tolyl rings or at the methyl positions. For instance, benzylic bromination could provide a handle for further derivatization. While methods have been developed for related compounds like (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide, analogous strategies for the ortho-isomer are not yet reported. nih.gov The development of such synthetic methodologies would enable the use of this compound in materials science and for the creation of heterogeneous catalysts. mdpi.com

Further Elucidation of Complex Reaction Mechanisms of this compound through Advanced Analytical and Computational Techniques

Understanding the precise mechanism by which a catalyst or reagent operates is fundamental to its optimization and broader application. For this compound, advanced techniques could be employed to study its interactions and reaction pathways.

Advanced Analytical Techniques: In-situ spectroscopic methods, such as high-resolution NMR and IR spectroscopy, could be used to observe reaction intermediates when this compound is used as a catalyst or ligand. Kinetic studies would provide crucial data on reaction rates and orders.

Computational Techniques: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction transition states and intermediates. rsc.orgmdpi.comnih.gov Such studies on this compound could predict its reactivity, rationalize stereochemical outcomes in potential catalytic cycles, and compare its mechanistic pathways to those of less sterically hindered phosphine oxides. This would provide valuable insights into how the ortho-methyl groups influence its electronic structure and steric accessibility.

Table 1: Potential Computational and Analytical Studies on this compound

| Research Area | Technique | Potential Insights |

|---|---|---|

| Reaction Kinetics | In-situ NMR/IR Spectroscopy | Identification of intermediates, determination of rate laws. |

| Structural Analysis | X-ray Crystallography | Precise bond angles and lengths, understanding of solid-state packing. |

| Mechanistic Pathways | Density Functional Theory (DFT) | Calculation of transition state energies, visualization of reaction coordinates. |

| Electronic Properties | Cyclic Voltammetry | Determination of redox potentials, HOMO/LUMO energy levels. |

Exploration of this compound in Emerging Areas of Chemical Synthesis and Catalysis

The unique properties of phosphine oxides are being explored in a variety of new applications. While specific examples involving this compound are scarce, the compound could potentially find utility in several emerging fields.

Materials Science: Phosphine oxides are investigated for their potential in creating functional materials such as organic light-emitting diodes (OLEDs) or flame retardants. researchgate.net The rigidity and steric bulk of this compound might be harnessed to create polymers with specific thermal or photophysical properties.

Nanoparticle Stabilization: Phosphine oxide derivatives have been used to functionalize and stabilize nanoparticles, for instance, gold nanoparticles. nih.govrsc.org The this compound moiety could offer a unique steric footprint for controlling particle growth and stability.

Coordination Chemistry and Ligand Development: The phosphoryl oxygen of phosphine oxides acts as a hard Lewis base, making them effective ligands for various metals. The bulky ortho-tolyl groups could be used to create specific coordination environments around a metal center, influencing the reactivity and selectivity of catalysts used in cross-coupling or hydrogenation reactions. acs.org

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Signal | Interpretation |

|---|---|---|

| ³¹P NMR | δ 28–32 ppm | Confirms P=O group |

| IR | 1175 cm⁻¹ | P=O stretch |

| X-ray | P–O bond: ~1.48 Å | Geometric validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.